2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
CAS No.: 1224000-72-9
Cat. No.: VC11850631
Molecular Formula: C24H25N3OS
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224000-72-9 |
|---|---|
| Molecular Formula | C24H25N3OS |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-(4-butoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C24H25N3OS/c1-3-4-14-28-21-10-8-20(9-11-21)22-16-23-24(25-12-13-27(23)26-22)29-17-19-7-5-6-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3 |
| Standard InChI Key | FLDUFDFQCHERAY-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C |
Introduction
2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrazines. It features a pyrazolo[1,5-a]pyrazine core with a butoxyphenyl group and a sulfanyl substituent linked to a 3-methylphenylmethyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural motifs that are often associated with pharmacological effects.
Chemical Formula and Molecular Weight
Key Structural Components
-
Pyrazolo[1,5-a]pyrazine Core: This heterocyclic ring system is central to the compound's structure and contributes to its potential biological activity.
-
Butoxyphenyl Group: This substituent can influence the compound's solubility and interaction with biological targets.
-
Sulfanyl Substituent: Linked to a 3-methylphenylmethyl group, this part of the molecule may affect its reactivity and pharmacokinetic properties.
Synthesis and Preparation
The synthesis of 2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves multi-step chemical reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar pyrazolo[1,5-a]pyrazines are often prepared using methods that involve the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of substituents through nucleophilic substitution or other functional group transformations.
Potential Applications and Biological Activity
Compounds within the pyrazolo[1,5-a]pyrazine class have been explored for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties. The specific biological activity of 2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine would depend on its ability to interact with biological targets such as enzymes or receptors, which could be influenced by its structural features.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C24H25N3OS |
| Molecular Weight | Approximately 403.5 g/mol |
| CAS Number | 1224000-72-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume